(2-hydrazinylphenyl)methanol
Description
(2-Hydrazinylphenyl)methanol is an aromatic alcohol derivative featuring a hydrazine (-NH-NH₂) substituent at the ortho position of the benzene ring and a hydroxymethyl (-CH₂OH) group. This compound combines the reactivity of hydrazine with the polarity and hydrogen-bonding capacity of methanol, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Key structural features:
- Hydroxymethyl group: Contributes to solubility in polar solvents and participation in esterification/oxidation reactions.
- Aromatic ring: Stabilizes the molecule via resonance and enables π-π interactions.
Properties
IUPAC Name |
(2-hydrazinylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-9-7-4-2-1-3-6(7)5-10/h1-4,9-10H,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVTGTYPWWZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydrazinylphenyl)methanol typically involves the reaction of 2-nitrobenzyl alcohol with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of (2-hydrazinylphenyl)methanol .
Industrial Production Methods
While specific industrial production methods for (2-hydrazinylphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydrazinylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of phenylhydrazine derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
(2-Hydrazinylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-hydrazinylphenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl Alcohol (C₆H₅CH₂OH)
- Functional Groups : Hydroxymethyl attached to benzene.
- Molecular Weight: 108.14 g/mol (vs. ~154 g/mol for (2-hydrazinylphenyl)methanol).
- Reactivity: Benzyl alcohol undergoes esterification and oxidation to benzaldehyde. (2-Hydrazinylphenyl)methanol is expected to show higher reactivity due to the hydrazine group, enabling condensation reactions (e.g., hydrazone formation) .
- Toxicity : Benzyl alcohol has low acute toxicity (LD₅₀ ~1.2 g/kg in rats), whereas hydrazine derivatives are significantly more toxic, targeting the liver and central nervous system .
(2-Methoxyphenyl)methanol
- Functional Groups : Methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) on benzene.
- Molecular Weight: 154.17 g/mol (similar to (2-hydrazinylphenyl)methanol).
- Physical Properties: Higher lipophilicity due to the methoxy group compared to the polar hydrazine substituent. Boiling point: ~245°C (estimated) vs. methanol’s 64.7°C .
- Applications: Used as a flavoring agent and solvent; (2-hydrazinylphenyl)methanol is more likely to serve as a ligand or drug precursor due to its chelating hydrazine group .
Methyl Salicylate (C₆H₄(OH)COOCH₃)
- Functional Groups: Ester (-COOCH₃) and phenolic -OH.
- Reactivity: Hydrolyzes to salicylic acid and methanol under acidic/basic conditions. Unlike methyl salicylate, (2-hydrazinylphenyl)methanol lacks ester functionality but can participate in redox reactions via its -NH-NH₂ group .
- Toxicity : Methyl salicylate is moderately toxic (LD₅₀ ~0.9 g/kg in rats), while hydrazine derivatives pose higher risks of mutagenicity and organ damage .
Table 1: Comparative Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Toxicity (LD₅₀, oral rat) | Applications |
|---|---|---|---|---|---|
| (2-Hydrazinylphenyl)methanol* | ~154 | -NH-NH₂, -CH₂OH | ~250 (est.) | High (inferred) | Pharmaceutical synthesis, ligands |
| Benzyl Alcohol | 108.14 | -CH₂OH | 205 | 1.2 g/kg | Solvent, ester production |
| (2-Methoxyphenyl)methanol | 154.17 | -OCH₃, -CH₂OH | ~245 | Moderate | Flavoring, intermediate |
| Methyl Salicylate | 152.15 | -COOCH₃, -OH | 222 | 0.9 g/kg | Topical analgesics, fragrances |
Methanol (CH₃OH)
- Functional Groups : Hydroxyl (-OH).
- Reactivity: Methanol is a simple alcohol used in esterification and as a solvent. (2-Hydrazinylphenyl)methanol’s aromatic and hydrazine groups confer greater complexity, enabling use in heterocycle synthesis (e.g., triazoles) .
- Toxicity: Methanol causes metabolic acidosis and blindness (LD₅₀ ~5.6 g/kg), but hydrazine derivatives add risks of carcinogenicity .
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